molecular formula C17H18N2O4 B2962717 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396854-60-6

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2962717
CAS No.: 1396854-60-6
M. Wt: 314.341
InChI Key: BWHRZQXOSICWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a benzofuran moiety, which is a fused aromatic ring that contains a benzene and a furan ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole and benzofuran rings, and the introduction of the various functional groups. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Scientific Research Applications

  • Synthesis and Applications in Radiopharmaceuticals :A research paper by Bobeldijk et al. (1990) discusses the synthesis of a related compound, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. This synthesis is relevant for the preparation of radiopharmaceuticals, which are crucial in diagnostic imaging and therapy in nuclear medicine (Bobeldijk et al., 1990).

  • Development of New Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents :Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives for potential use as anti-inflammatory and analgesic agents. These compounds include variations of the core benzofuran structure, indicating the relevance of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Cytotoxicity Studies in Cancer Research :Hassan et al. (2014) conducted research on pyrazole and pyrimidine derivatives, structurally related to the compound . These studies are significant for understanding the cytotoxicity of similar compounds against cancer cells, which can lead to the development of new anticancer drugs (Hassan et al., 2014).

  • Investigations in Antimicrobial Activity :Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives. This research is relevant for understanding how modifications of the core structure of compounds like N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can lead to potential antimicrobial agents (Patel et al., 2011).

  • Role in the Design of Novel Antidepressants :Mahesh et al. (2011) discuss the design and synthesis of novel compounds as 5-HT3 receptor antagonists, which have potential as antidepressants. This highlights the application of structurally related compounds in neuropsychiatric drug development (Mahesh et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing pyrrole rings have biological activity and are used in medicinal chemistry .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many pyrrole-containing compounds .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-19-8-4-6-12(19)13(20)10-18-17(21)15-9-11-5-3-7-14(22-2)16(11)23-15/h3-9,13,20H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHRZQXOSICWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.